molecular formula C10H11BrN4O B1490443 2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2092278-65-2

2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1490443
CAS RN: 2092278-65-2
M. Wt: 283.12 g/mol
InChI Key: NNRCIIYQAYWUEL-UHFFFAOYSA-N
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Description

2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, also known as 2-BE-6-MMP, is an organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in the laboratory in a relatively simple way, and its ability to interact with a variety of receptors makes it a useful tool in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Reactivity

Novel Heterocyclic Syntheses : Research has led to the development of new synthesis methods and the reactivity of bromoacetyl and related compounds, facilitating the creation of novel heterocyclic products. These methods involve reactions with various nucleophiles, demonstrating the compound's versatility in forming diverse heterocyclic structures, which are crucial in pharmaceutical research and material science (Hikem-Oukacha et al., 2011).

Recyclization into Pyrazoles : The compound's framework allows for recyclization processes, transforming pyridazine rings into pyrazoles, indicating its utility in generating compounds with potentially different biological activities or chemical properties (Dzvinchuk et al., 2008).

Biological Activity

Antimicrobial Agents : Several derivatives synthesized from related compounds have been evaluated as antimicrobial agents, showing promising activities. This highlights the potential of these compounds in contributing to the development of new antimicrobial therapies (Abdel-Wahab et al., 2017).

Cancer Cell Inhibition : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, related to the compound of interest, have been synthesized and shown to inhibit the growth of A549 lung cancer cells. These findings open the door for further exploration into the anticancer potential of these compounds (Zhang et al., 2008).

Chemical Functionalization and Material Science

Material Functionalization : The compound and its derivatives serve as precursors for the development of materials with specific functions, demonstrating its application beyond biological activity, including material science and chemical synthesis (Sapegin et al., 2015).

Dual EGFR and VEGFR-2 Inhibitors : Fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, two critical targets in cancer therapy. This application underscores the compound's relevance in developing targeted therapies for cancer treatment (Saleh et al., 2020).

properties

IUPAC Name

2-(2-bromoethyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-8-6-12-15(7-8)9-2-3-10(16)14(13-9)5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRCIIYQAYWUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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